![molecular formula C21H27NO3 B4086565 N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4086565.png)
N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
描述
N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a furan ring, a phenyl group, and a tetrahydropyran ring, making it an interesting subject for studies in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-furylacetic acid with phenylmagnesium bromide to form 3-(2-furyl)-3-phenylpropanoic acid.
Cyclization: The intermediate is then subjected to cyclization using a suitable catalyst to form the tetrahydropyran ring.
Amidation: The final step involves the amidation of the carboxylic acid group with 2,2-dimethylamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
化学反应分析
Types of Reactions
N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The compound can be reduced to form a tetrahydrofuran derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- **N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
- N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate
- N-[3-(2-furyl)-3-phenylpropyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxylamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a valuable compound for studying complex chemical reactions and potential therapeutic applications.
属性
IUPAC Name |
N-[3-(furan-2-yl)-3-phenylpropyl]-2,2-dimethyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2)15-17(11-14-25-21)20(23)22-12-10-18(19-9-6-13-24-19)16-7-4-3-5-8-16/h3-9,13,17-18H,10-12,14-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBAYEJQTAMILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086482.png)
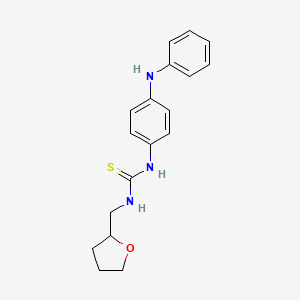
![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)
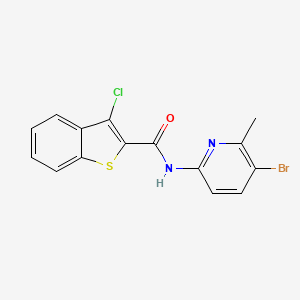
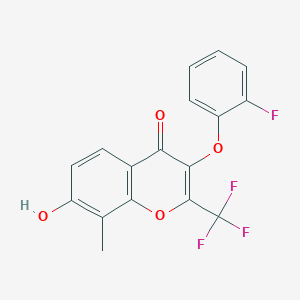
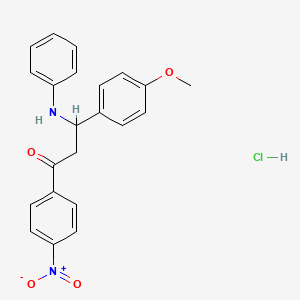
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086517.png)
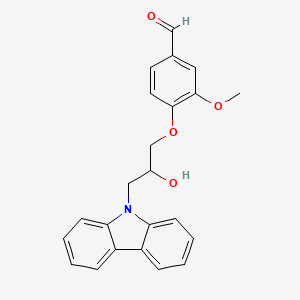
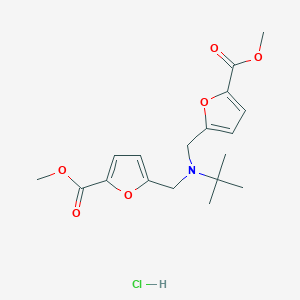
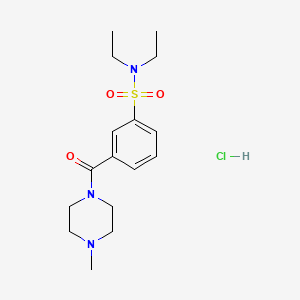
![N-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4086552.png)
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086559.png)
![2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B4086576.png)
![1-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4086582.png)
